2,3-Dihydro-5-benzofuranethanol-d4

Description

BenchChem offers high-quality 2,3-Dihydro-5-benzofuranethanol-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-5-benzofuranethanol-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7,11H,3-6H2/i3D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSIYKHOHYJGMO-JAJFWILCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675845 | |

| Record name | 2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185079-36-0 | |

| Record name | 2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Dihydro-5-benzofuranethanol-d4 chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-5-benzofuranethanol-d4 is the deuterium-labeled form of 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-ol. Deuterated compounds are of significant interest in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium (B1214612) atoms provides a valuable tool for use as an internal standard in quantitative bioanalysis due to the mass difference, while ideally maintaining similar chemical and biological properties to the parent compound. This guide provides a comprehensive overview of the known chemical properties, inferred experimental protocols, and potential biological relevance of 2,3-Dihydro-5-benzofuranethanol-d4.

Core Chemical Properties

While specific experimental data for the deuterated compound is limited in publicly available literature, the following tables summarize the known properties of 2,3-Dihydro-5-benzofuranethanol-d4 and its non-deuterated parent compound. This information is aggregated from chemical supplier databases and computational predictions.

Table 1: General Chemical Properties

| Property | 2,3-Dihydro-5-benzofuranethanol-d4 | 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol |

| CAS Number | 1185079-36-0[1] | 87776-76-9[2] |

| Chemical Formula | C₁₀H₈D₄O₂[3][4] | C₁₀H₁₂O₂[2] |

| Molecular Weight | 168.23 g/mol [3][4] | 164.20 g/mol [2] |

| Physical State | White Solid[4] | Not specified |

| IUPAC Name | 2-(2,3-dihydro-1-benzofuran-5-yl)ethanol-d4 | 2-(2,3-dihydro-1-benzofuran-5-yl)ethanol[2] |

Table 2: Predicted Physicochemical Properties of 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol

| Property | Value | Source |

| Boiling Point | 295 °C | Amadis Chemical[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 2,3-Dihydro-5-benzofuranethanol-d4 are not explicitly published. However, based on general organic chemistry principles and published methods for analogous compounds, the following methodologies can be inferred.

Synthesis of the Parent Compound and Deuteration

The synthesis of the non-deuterated parent compound, 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol, can be approached through various established routes for 2,3-dihydrobenzofurans. One common strategy involves the reduction of a corresponding carboxylic acid or ester, such as 2,3-Dihydrobenzofuranyl-5-acetic acid[6].

Hypothetical Synthesis and Deuteration Workflow

Analytical Characterization

The identity and purity of 2,3-Dihydro-5-benzofuranethanol-d4 would be confirmed using a combination of standard analytical techniques.

Typical Analytical Workflow

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the overall structure, with the absence of signals at the deuterated positions. ²H (Deuterium) NMR would directly show the presence and location of the deuterium atoms.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of 168.23 g/mol , consistent with the incorporation of four deuterium atoms[3][4].

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the chemical purity of the compound.

Potential Biological Significance and Metabolism

While no specific biological activity or signaling pathway has been directly attributed to 2,3-Dihydro-5-benzofuranethanol-d4 or its parent compound, the broader class of 2,3-dihydrobenzofuran (B1216630) derivatives has been investigated for various biological activities.

-

Antioxidant Properties: Some 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran (B1264755) derivatives have been isolated and shown to possess antioxidant and free radical scavenging activity[7].

-

Antimicrobial Properties: S-benzofuran-2-yl ethanol (B145695), a structural isomer, has demonstrated antimicrobial properties against bacteria and yeast[8].

-

Hallucinogenic Analogues: Certain 2,3-dihydrobenzofuran analogues of hallucinogenic amphetamines have been synthesized and evaluated in drug discrimination studies[9].

Metabolism

The metabolism of 2,3-Dihydro-5-benzofuranethanol-d4 has not been specifically studied. However, based on the metabolism of ethanol and other compounds containing a 2,3-dihydrobenzofuran moiety, a probable metabolic pathway can be proposed. The ethanol side chain is likely to be metabolized via the same pathways as ethanol itself, primarily through oxidation. The dihydrobenzofuran ring may undergo hydroxylation.

The primary metabolic pathway for ethanol involves its oxidation to acetaldehyde (B116499) by alcohol dehydrogenase (ADH) and the microsomal ethanol-oxidizing system (MEOS), followed by further oxidation to acetate (B1210297) by aldehyde dehydrogenase (ALDH)[10][11][12][13]. Studies on more complex molecules containing a 2,3-dihydrobenzofuran ring have shown that this moiety can be metabolized through hydroxylation and subsequent glucuronidation[14].

Hypothetical Metabolic Pathway

Conclusion

2,3-Dihydro-5-benzofuranethanol-d4 is a valuable tool for researchers in drug development, primarily serving as an internal standard for quantitative analysis. While specific experimental data for this deuterated compound is scarce in the public domain, this guide provides a framework for its chemical properties, potential synthesis and analysis protocols, and likely metabolic fate based on the known chemistry of its non-deuterated counterpart and related structures. Further research and publication of supplier-specific data would be beneficial for a more complete understanding of this compound.

References

- 1. 2,3-Dihydro-5-benzofuranethanol-d4 | 1185079-36-0 [chemicalbook.com]

- 2. 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol | C10H12O2 | CID 21224078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2,3-Dihydro-5-benzofuranethanol-d4_北京德威钠生物技术有限公司 [gbwol.com]

- 5. 2,3-Dihydro-5-benzofuranethanol,87776-76-9-Amadis Chemical [amadischem.com]

- 6. 2,3-Dihydro-5-benzofuranethanol synthesis - chemicalbook [chemicalbook.com]

- 7. 2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, a novel antioxidant, from Penicillium citrinum F5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. facultyshowcase.sfasu.edu [facultyshowcase.sfasu.edu]

- 9. Synthesis and evaluation of 2,3-dihydrobenzofuran analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: drug discrimination studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of ethanol and associated hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]

- 12. Ethanol Metabolism in the Liver, the Induction of Oxidant Stress, and the Antioxidant Defense System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3- dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2,3-Dihydro-5-benzofuranethanol-d4

CAS Number: 1185079-36-0

This technical guide provides a comprehensive overview of 2,3-Dihydro-5-benzofuranethanol-d4, a deuterated analog of 2,3-Dihydro-5-benzofuranethanol. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Core Compound Data

2,3-Dihydro-5-benzofuranethanol-d4 is a stable, isotopically labeled compound primarily utilized as an intermediate in the synthesis of Darifenacin-d4.[1] Darifenacin (B195073) is a muscarinic M3 receptor antagonist used in the treatment of overactive bladder.[2][3][4][5][6] The incorporation of deuterium (B1214612) atoms (d4) in the ethanol (B145695) side chain provides a valuable tool for pharmacokinetic and metabolic studies.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 1185079-36-0 | [7][8] |

| Molecular Formula | C₁₀H₈D₄O₂ | N/A |

| Molecular Weight | 168.23 g/mol | N/A |

| Appearance | White Solid | N/A |

| Purity | Analytical Standard | [8] |

| Storage | 2-8°C | N/A |

Application in Synthesis

The primary application of 2,3-Dihydro-5-benzofuranethanol-d4 is as a key intermediate in the synthesis of Darifenacin-d4. The general synthetic pathway for Darifenacin involves the reaction of a pyrrolidine (B122466) derivative with a 2-(2,3-dihydrobenzofuran-5-yl)ethyl moiety.[5][9][10][11]

General Experimental Protocol: Synthesis of Darifenacin Precursor

While specific protocols for the deuterated compound are proprietary, the synthesis of the non-deuterated analog, 2,3-Dihydro-5-benzofuranethanol, typically involves the reduction of 2-(2,3-dihydrobenzofuran-5-yl)acetic acid or its methyl ester.[12]

Reaction:

-

Starting Material: 2-(2,3-dihydrobenzofuran-5-yl)acetic acid methyl ester

-

Reducing Agent: A suitable metal hydride, such as Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄).[12]

-

Solvent: A C₁-C₄ alcohol.[12]

-

Procedure: The reducing agent is added to a solution of the starting material in the alcohol. The reaction mixture is typically heated to facilitate the reduction.[12] Following the reaction, a workup procedure involving quenching the excess reducing agent and extraction is performed to isolate the desired 2,3-Dihydro-5-benzofuranethanol.

This resulting alcohol can then be converted to a suitable leaving group, such as a bromide, to facilitate its reaction with the pyrrolidine core of Darifenacin.[9]

Role in Pharmacokinetic Studies

The deuteration of 2,3-Dihydro-5-benzofuranethanol makes it a valuable tool for pharmacokinetic (PK) studies. The increased mass of the deuterium atoms allows for the differentiation of the deuterated compound and its metabolites from their endogenous or non-deuterated counterparts using mass spectrometry. This is crucial for accurately quantifying the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Associated Signaling Pathway: M3 Muscarinic Receptor Antagonism

As 2,3-Dihydro-5-benzofuranethanol-d4 is a precursor to Darifenacin-d4, its ultimate biological relevance lies in the mechanism of action of Darifenacin. Darifenacin is a selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor.[2][3][4]

Mechanism of Action:

-

Acetylcholine Release: In the bladder, the neurotransmitter acetylcholine is released from parasympathetic nerve terminals.

-

M3 Receptor Binding: Acetylcholine binds to M3 muscarinic receptors on the detrusor smooth muscle.

-

Signal Transduction: This binding activates a Gq/11 G-protein, leading to the activation of phospholipase C.

-

IP₃ and DAG Production: Phospholipase C hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).

-

Muscle Contraction: The increased intracellular calcium concentration leads to the contraction of the detrusor muscle.

-

Darifenacin Inhibition: Darifenacin competitively blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling cascade and preventing the contraction of the bladder muscle.[3][4] This results in a reduction of the symptoms of an overactive bladder.[6]

Visual Representation of the Darifenacin Signaling Pathway

Caption: Signaling pathway of Darifenacin's antagonism of the M3 muscarinic receptor.

Metabolism of the 2,3-Dihydrobenzofuran (B1216630) Moiety

Studies on related 2,3-dihydrobenzofuran compounds suggest that the metabolism of this structural moiety can involve N-demethylation and hydroxylation of the dihydrobenzofuran ring, followed by glucuronidation.[13] Another study on a cannabinoid receptor agonist containing a dihydrobenzofuran structure identified dihydrodiol metabolites formed via an arene oxide pathway as major metabolites.[14]

Logical Workflow for Metabolite Identification

Caption: General workflow for a pharmacokinetic study using a deuterated compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]

- 4. Pharmaceutical Insights: darifenacin hydrobromide's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Darifenacin (Enablex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 7. 2,3-Dihydro-5-benzofuranethanol-d4 | 1185079-36-0 [chemicalbook.com]

- 8. 2,3-Dihydro-5-benzofuranethanol-d4,标准品,CAS号:1185079-36-0 | CAS:1185079-36-0 | 瑞达恒辉 [henghuimall.com]

- 9. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]

- 12. US20080221338A1 - Processes for preparing darifenacin hydrobromide - Google Patents [patents.google.com]

- 13. Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3- dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo [1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone mesylate, a cannabinoid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dihydro-5-benzofuranethanol-d4

This technical guide provides a comprehensive overview of 2,3-Dihydro-5-benzofuranethanol-d4, a deuterated analog of 2,3-Dihydro-5-benzofuranethanol. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies.

Chemical Identity and Properties

2,3-Dihydro-5-benzofuranethanol-d4 is a synthetic, stable isotope-labeled compound. The four deuterium (B1214612) atoms are typically located on the ethyl group, providing a distinct mass shift for use in mass spectrometry-based applications.

Table 1: Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2,3-Dihydro-5-benzofuranethanol-d4 |

| CAS Number | 1185079-36-0 |

| Molecular Formula | C₁₀H₈D₄O₂ |

| Molecular Weight | 168.23 g/mol [1] |

| Appearance | White Solid[1] |

| Canonical SMILES | OCCC1=CC=C2OCCC2=C1 (for non-deuterated form)[2] |

| InChIKey | IPSIYKHOHYJGMO-UHFFFAOYSA-N (for non-deuterated form)[2] |

Applications in Research

As a deuterated compound, 2,3-Dihydro-5-benzofuranethanol-d4 is primarily used as an internal standard in quantitative analysis, particularly in pharmacokinetic and metabolic studies of its non-deuterated counterpart, 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-ol.[3] The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response.

The non-deuterated parent compound and related 2,3-dihydro-5-benzofuranol structures have been investigated for their antioxidant properties and their potential as inhibitors of leukotriene biosynthesis.[4] Specifically, they have been studied as inhibitors of 5-lipoxygenase, a key enzyme in the metabolic pathway of arachidonic acid that leads to the formation of leukotrienes.[4] Leukotrienes are implicated in inflammatory conditions such as asthma.[4]

Potential Signaling Pathway Involvement

Based on the known activity of related 2,3-dihydro-5-benzofuranol compounds, a potential mechanism of action involves the inhibition of the 5-lipoxygenase pathway. A simplified diagram of this pathway is presented below.

References

An In-depth Technical Guide to 2,3-Dihydro-5-benzofuranethanol-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-5-benzofuranethanol-d4 is the deuterium-labeled form of 2,3-Dihydro-5-benzofuranethanol. This isotopically labeled molecule serves as a crucial internal standard for the accurate quantification of its non-deuterated counterpart in various analytical applications, particularly in mass spectrometry-based studies. This guide provides a comprehensive overview of its molecular structure, and discusses the general synthesis and analytical methodologies relevant to this class of compounds. While specific experimental data for the deuterated form is not publicly available, this document compiles the foundational knowledge necessary for its application in a research setting.

Molecular Structure and Properties

2,3-Dihydro-5-benzofuranethanol-d4 is structurally identical to 2,3-Dihydro-5-benzofuranethanol, with the key difference being the substitution of four hydrogen atoms with deuterium (B1214612) on the ethanol (B145695) side-chain. This isotopic labeling minimally affects the chemical properties of the molecule while significantly increasing its molecular weight, allowing for its differentiation in mass spectrometry.

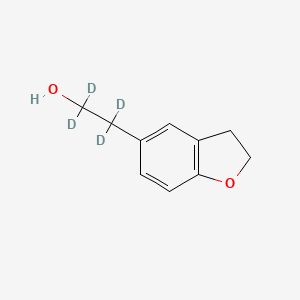

Chemical Structure

The molecular structure of 2,3-Dihydro-5-benzofuranethanol-d4 is depicted below. The deuterium atoms are located on the ethyl group attached to the benzofuran (B130515) ring.

Caption: Molecular Structure of 2,3-Dihydro-5-benzofuranethanol-d4.

Physicochemical Properties

While specific experimental data for the deuterated compound is scarce, the properties of its non-deuterated analog provide a close approximation.

| Property | Value (Non-deuterated) | Value (Deuterated, Predicted) |

| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₈D₄O₂ |

| Molecular Weight | 164.20 g/mol | 168.23 g/mol |

| CAS Number | 87776-76-9 | 1185079-36-0 |

| Appearance | Not specified | White Solid |

| Solubility | Not specified | Soluble in organic solvents |

Synthesis and Isotopic Labeling

General Synthetic Workflow

The synthesis would likely involve the introduction of the deuterated ethanol side chain onto a pre-formed 2,3-dihydrobenzofuran (B1216630) core. A plausible synthetic route is outlined below.

Caption: A plausible synthetic pathway for 2,3-Dihydro-5-benzofuranethanol-d4.

Note: This represents a generalized scheme. The actual commercial synthesis may employ different strategies for higher efficiency and isotopic purity.

Analytical Characterization

As an internal standard, the purity and isotopic enrichment of 2,3-Dihydro-5-benzofuranethanol-d4 are critical. The primary methods for its characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be similar to its non-deuterated analog, with the key difference being the absence of signals corresponding to the deuterated positions on the ethanol side chain. The integration of the remaining proton signals would confirm the extent of deuteration.

-

²H NMR (Deuterium NMR): This technique would directly detect the presence and location of deuterium atoms in the molecule, providing definitive proof of isotopic labeling.

-

¹³C NMR: The carbon spectrum would show signals for all ten carbon atoms. The signals for the deuterated carbons (CD₂) would exhibit characteristic splitting patterns due to coupling with deuterium.

Note: Specific chemical shift data for 2,3-Dihydro-5-benzofuranethanol-d4 is not publicly available. Researchers should refer to the Certificate of Analysis provided by the supplier for this information.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone of this compound's application. The mass spectrum will show a molecular ion peak corresponding to its increased molecular weight due to the four deuterium atoms.

| Ion | Expected m/z (Non-deuterated) | Expected m/z (Deuterated) |

| [M]⁺ | 164.08 | 168.10 |

| [M+H]⁺ | 165.09 | 169.11 |

| [M+Na]⁺ | 187.07 | 191.09 |

Note: The exact fragmentation pattern would need to be determined experimentally but is expected to be analogous to the non-deuterated standard.

Applications in Research and Drug Development

The primary application of 2,3-Dihydro-5-benzofuranethanol-d4 is as an internal standard in quantitative bioanalysis.

Use as an Internal Standard

In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is added in a known quantity to samples and calibration standards. Because the deuterated standard has nearly identical chemical and physical properties to the analyte of interest, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification of the non-deuterated analyte.

Caption: Standard workflow for using a deuterated internal standard in quantitative analysis.

Biological Context of Benzofuran Derivatives

While no specific signaling pathways have been identified for 2,3-Dihydro-5-benzofuranethanol, the broader class of benzofuran derivatives is known for a wide range of biological activities. These compounds are found in numerous natural products and have been investigated for their potential as:

-

Antioxidants: The benzofuran scaffold is present in molecules that can scavenge free radicals.

-

Enzyme Inhibitors: Certain benzofuran derivatives have shown inhibitory activity against enzymes such as lipoxygenase.

-

Antimicrobial and Antitumor Agents: The versatile structure of benzofurans allows for modifications that can lead to potent antimicrobial and anticancer properties.

The use of 2,3-Dihydro-5-benzofuranethanol and its deuterated standard in metabolic studies could help elucidate the pharmacokinetic and pharmacodynamic properties of new drug candidates based on the benzofuran scaffold.

Conclusion

2,3-Dihydro-5-benzofuranethanol-d4 is an essential tool for researchers requiring precise quantification of its non-deuterated analog. While detailed public data on its synthesis and spectroscopic properties are limited, its role as an internal standard in mass spectrometry is well-established. Understanding the principles of its application and the general biological context of benzofuran derivatives will enable researchers and drug development professionals to effectively utilize this compound in their analytical workflows. For specific quantitative data and experimental protocols, users are advised to consult the documentation provided by their chemical supplier.

Technical Guide: Deuterium-Labeled 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of deuterium-labeled 2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol, a valuable tool for researchers in drug discovery and development. The strategic incorporation of deuterium (B1214612) into this molecule offers significant advantages for studying its metabolic fate and pharmacokinetic profile.[1][2] Deuterium labeling can slow down metabolic processes, leading to a longer half-life and potentially a more favorable therapeutic profile.[3] This guide details the synthesis, proposed metabolic pathways, analytical characterization, and applications of this labeled compound.

The unlabeled compound, 2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol, is a derivative of the benzofuran (B130515) scaffold, which is a core structure in many biologically active compounds with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5][6] Understanding the metabolism of such compounds is crucial for their development as safe and effective drugs.

Synthesis of Deuterium-Labeled 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-ol

The synthesis of the title compound is a two-step process involving the preparation of the unlabeled precursor followed by a selective deuterium-labeling reaction.

Synthesis of Unlabeled 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-ol

The synthesis of the unlabeled alcohol can be achieved through the reduction of 2,3-dihydro-5-benzofuran acetic acid.[7]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, 2,3-dihydro-5-benzofuran acetic acid is dissolved in anhydrous tetrahydrofuran (B95107) (THF).

-

Reduction: The solution is cooled to a temperature below 15 °C. Sodium borohydride (B1222165) is added, followed by the slow addition of boron trifluoride diethyl etherate.

-

Quenching and Work-up: After the reaction is complete, methanol (B129727) and a concentrated hydrochloric acid aqueous solution are added. The THF is removed under reduced pressure. The residue is then treated with a sodium hydroxide (B78521) solution and extracted with ethyl acetate.

-

Purification: The organic layers are combined, dried, and concentrated to yield 2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol.

Deuterium Labeling

The deuterium labeling of 2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol can be achieved through an iridium-catalyzed hydrogen isotope exchange reaction at the α-position to the hydroxyl group.[8][9][10] This method is highly selective and uses deuterium oxide (D₂O) as the deuterium source.[2]

Experimental Protocol:

-

Reaction Setup: In a reaction vial, combine 2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol (1.0 eq) and an iridium(III)-bipyridonate catalyst (e.g., 5 mol%).[8]

-

Deuterium Source: Add deuterium oxide (D₂O) to the vial. For basic conditions, which can enhance the reaction rate, a solution of sodium deuteroxide (NaOD) in D₂O can be used.[8]

-

Reaction Conditions: Seal the vial and heat the mixture with vigorous stirring. The reaction temperature and time will need to be optimized, but a starting point could be 100 °C for 24-48 hours.[8]

-

Work-up: Cool the reaction mixture to room temperature. Adjust the pH and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by column chromatography to yield the deuterium-labeled 2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol.

Proposed Metabolic Pathway

The metabolism of benzofuran derivatives often involves hydroxylation and other oxidative transformations.[11] Based on studies of related compounds, the primary metabolic pathways for 2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol are likely to involve hydroxylation of the dihydrobenzofuran ring and oxidation of the ethanol (B145695) side chain.[12] Deuterium labeling at the α-position of the alcohol can help to elucidate the role of alcohol oxidation in the overall metabolism.

Experimental Protocols for Analysis

The characterization of the deuterium-labeled product is crucial to confirm its structure and determine the isotopic purity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed.[8][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is used to confirm the structure of the compound and to determine the degree of deuteration by observing the reduction in the signal intensity of the protons at the labeled position(s).[14][15] The protons on the carbon adjacent to the hydroxyl group (α-protons) typically appear in the range of 3.3–4.0 ppm.[16]

-

²H NMR: The ²H NMR spectrum directly detects the presence of deuterium atoms in the molecule, providing unambiguous evidence of successful labeling.[13]

-

¹³C NMR: The ¹³C NMR spectrum is used to confirm the carbon skeleton of the molecule. The carbon bearing the hydroxyl group typically appears in the range of 50–80 ppm.[16]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the deuterated compound and to calculate the isotopic enrichment.[8][13] The mass spectrum will show a distribution of isotopologues, and the relative abundance of each can be used to calculate the percentage of deuterium incorporation.[17][18][19]

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and analysis of deuterium-labeled 2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol.

Table 1: Synthesis and Isotopic Purity

| Parameter | Expected Value |

| Yield (Unlabeled Synthesis) | 70-90% |

| Yield (Deuteration) | 50-80% |

| Isotopic Enrichment (D at α-position) | >95% |

| Chemical Purity | >98% |

Table 2: Key Analytical Data

| Analytical Technique | Parameter | Expected Value |

| ¹H NMR | Chemical Shift of α-protons (ppm) | 3.5 - 3.8 |

| Integration of α-protons | Reduced according to deuteration level | |

| ¹³C NMR | Chemical Shift of α-carbon (ppm) | 60 - 65 |

| HRMS | [M+H]⁺ of unlabeled compound | ~165.0859 |

| [M+H]⁺ of d₂-labeled compound | ~167.0984 |

Experimental Workflow

The overall workflow for the synthesis and analysis of deuterium-labeled 2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol is depicted below.

Applications in Research and Drug Development

Deuterium-labeled 2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol is a powerful tool for various studies in drug development:

-

Metabolic Stability Studies: By comparing the metabolic rate of the deuterated compound to its unlabeled counterpart, researchers can identify metabolically labile sites and quantify the kinetic isotope effect.[3]

-

Pharmacokinetic Studies: The labeled compound can be used as an internal standard for quantitative bioanalysis (e.g., LC-MS/MS) of the unlabeled drug in biological matrices, leading to more accurate pharmacokinetic data.[1]

-

Metabolite Identification: The unique mass shift introduced by deuterium aids in the identification of metabolites in complex biological samples.[2]

-

Mechanism of Action Studies: In some cases, deuterium labeling can be used to probe the mechanism of action of a drug by altering the rate of a key enzymatic reaction.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. Ruthenium Catalyzed Selective α- and α,β-Deuteration of Alcohols Using D2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CN107721954B - Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. studymind.co.uk [studymind.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Alcohols | OpenOChem Learn [learn.openochem.org]

- 17. GitHub - meijaj/isotopic-enrichment-calculator: Isotopic enrichment calculator from mass spectra [github.com]

- 18. researchgate.net [researchgate.net]

- 19. ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 2,3-Dihydro-5-benzofuranethanol-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3-Dihydro-5-benzofuranethanol-d4. The information presented herein is crucial for maintaining the integrity, purity, and performance of this deuterated compound in research and development settings. The guidance is based on general principles for isotopically labeled compounds and benzofuran (B130515) derivatives, as specific stability data for 2,3-Dihydro-5-benzofuranethanol-d4 is not extensively available in public literature.

Introduction

2,3-Dihydro-5-benzofuranethanol-d4 is a deuterated analog of 2,3-dihydro-5-benzofuranethanol. The incorporation of deuterium (B1214612) isotopes can alter the pharmacokinetic profile of a molecule, often leading to a slower rate of metabolism due to the kinetic isotope effect. This property makes deuterated compounds valuable tools in drug discovery and metabolic studies. However, the inherent chemical structure and the presence of deuterium can influence the compound's stability. Proper handling and storage are therefore paramount to ensure its suitability for experimental use.

General Stability Considerations

The stability of a chemical compound is its ability to resist chemical change or degradation over time. For deuterated compounds like 2,3-Dihydro-5-benzofuranethanol-d4, the primary safety and handling precautions are dictated by the parent molecule, as the isotopic label does not alter its fundamental chemical reactivity or toxicity.[1] However, factors such as temperature, light, pH, and oxygen can influence its stability.

Deuterated compounds, while not radioactive, are often used in sensitive analytical and biological assays where any degradation can significantly impact results.[1][2] Therefore, understanding the potential degradation pathways and implementing appropriate storage protocols is critical.

Recommended Storage Conditions

While specific long-term stability data for 2,3-Dihydro-5-benzofuranethanol-d4 is not publicly available, general guidelines for the storage of isotopically labeled and structurally similar compounds should be followed to maximize shelf-life and prevent degradation.

Table 1: Recommended Storage Conditions for 2,3-Dihydro-5-benzofuranethanol-d4

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or -80°C | Low temperatures slow down chemical reactions and potential degradation processes. For long-term storage, -80°C is preferable. |

| Light | Protect from light | Benzofuran derivatives can be susceptible to photodegradation. Storage in amber vials or in the dark is recommended. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes the risk of oxidation, which can be a degradation pathway for benzofuran rings and the ethanol (B145695) side chain. |

| Form | Solid (crystalline preferred) | Storing the compound as a solid is generally preferred over solutions to minimize solvent-mediated degradation. Crystalline forms are often more stable than amorphous forms. |

| Container | Tightly sealed containers | Prevents exposure to moisture and atmospheric oxygen. |

Potential Degradation Pathways

The benzofuran ring system can be susceptible to degradation under certain conditions. While specific degradation products of 2,3-Dihydro-5-benzofuranethanol-d4 have not been documented in the literature reviewed, potential degradation pathways can be inferred from studies on similar benzofuran structures.

One probable degradation pathway for benzofuran derivatives, particularly under acidic conditions, involves the acid-catalyzed opening of the furan (B31954) ring.[3] This process is initiated by the protonation of the benzofuran ring, leading to the formation of a carbocation intermediate that can be attacked by nucleophiles like water, resulting in ring cleavage.[3]

Additionally, oxidation can be a significant degradation pathway. The benzofuran nucleus can be oxidized, potentially leading to the formation of epoxides which can then undergo further reactions.[4] The ethanol side chain is also susceptible to oxidation to the corresponding aldehyde or carboxylic acid.

Caption: Potential degradation pathways for 2,3-Dihydro-5-benzofuranethanol-d4.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of 2,3-Dihydro-5-benzofuranethanol-d4, a formal stability testing program should be implemented. The following protocols are based on general guidelines for pharmaceutical stability testing and can be adapted for this compound.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and pathways.[5]

Objective: To evaluate the stability of the compound under harsh conditions to predict its long-term stability and to develop stability-indicating analytical methods.

Methodology:

-

Sample Preparation: Prepare solutions of 2,3-Dihydro-5-benzofuranethanol-d4 in suitable solvents (e.g., acetonitrile, methanol).

-

Stress Conditions: Expose the solutions to a range of stress conditions, including:

-

Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Basic: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Store the solid compound and solutions at elevated temperatures (e.g., 60°C, 80°C).

-

Photolytic: Expose the solid compound and solutions to UV and visible light (in a photostability chamber).

-

-

Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) to separate and identify the parent compound and any degradation products.

Caption: Workflow for conducting forced degradation studies.

Long-Term and Accelerated Stability Studies

These studies are designed to establish the shelf-life and recommended storage conditions for the compound under normal and stressed conditions.

Objective: To determine the rate of degradation under defined storage conditions and to establish a re-test date or shelf-life.

Methodology:

-

Sample Preparation: Store aliquots of the solid compound in tightly sealed amber vials under the proposed storage conditions.

-

Storage Conditions:

-

Long-Term: 5°C ± 3°C and -20°C ± 5°C.

-

Accelerated: 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Time Points:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.

-

Accelerated: 0, 1, 2, 3, 6 months.

-

-

Analysis: At each time point, analyze the samples for purity and the presence of degradation products using a validated stability-indicating analytical method.

Table 2: Illustrative Stability Data Template

| Storage Condition | Time Point (Months) | Purity (%) | Appearance | Degradation Product 1 (%) | Degradation Product 2 (%) |

| -20°C | 0 | 99.8 | White solid | ND | ND |

| 6 | 99.7 | White solid | ND | ND | |

| 12 | 99.8 | White solid | ND | ND | |

| 25°C / 60% RH | 0 | 99.8 | White solid | ND | ND |

| 3 | 99.5 | White solid | 0.1 | ND | |

| 6 | 99.1 | Off-white solid | 0.3 | 0.1 | |

| 40°C / 75% RH | 0 | 99.8 | White solid | ND | ND |

| 3 | 98.2 | Yellowish solid | 0.8 | 0.3 | |

| 6 | 96.5 | Yellowish solid | 1.5 | 0.7 |

ND: Not Detected. This table is for illustrative purposes only and does not represent actual experimental data.

Handling and Safety

The chemical hazards of 2,3-Dihydro-5-benzofuranethanol-d4 are determined by its non-deuterated parent molecule.[1] Standard laboratory safety practices should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, especially if the compound is volatile or in powdered form.

-

Hygiene: Avoid inhalation, ingestion, and skin contact. Wash hands thoroughly after handling.

Conclusion

Maintaining the stability of 2,3-Dihydro-5-benzofuranethanol-d4 is essential for its effective use in research. While specific data for this compound is limited, adherence to the general principles of storing deuterated and benzofuran-containing compounds will help to ensure its integrity. The recommended storage conditions are low temperature, protection from light, and an inert atmosphere. For critical applications, it is highly recommended that researchers perform their own stability assessments using the protocols outlined in this guide to establish an appropriate shelf-life for their specific material and storage conditions.

References

Synthesis Pathway for 2,3-Dihydro-5-benzofuranethanol-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,3-Dihydro-5-benzofuranethanol-d4, a deuterated analog of a key benzofuran (B130515) derivative. The synthesis involves a two-step process commencing with the preparation of the carboxylic acid precursor, 2,3-Dihydrobenzofuranyl-5-acetic acid, followed by its reduction and deuteration to yield the target molecule. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the reaction pathway and experimental workflow.

Overview of the Synthetic Pathway

The synthesis of 2,3-Dihydro-5-benzofuranethanol-d4 is achieved through a two-stage process:

-

Synthesis of 2,3-Dihydrobenzofuranyl-5-acetic acid: This precursor is synthesized from 2,3-dihydrobenzofuran (B1216630) via a Friedel-Crafts acylation with ethyl chlorooxoacetate, followed by a Wolff-Kishner reduction of the resulting α-ketoester.

-

Reduction and Deuteration of 2,3-Dihydrobenzofuranyl-5-acetic acid: The carboxylic acid precursor is then reduced using a deuterated reducing agent, such as Lithium Aluminium Deuteride (LiAlD₄), to introduce the deuterium (B1214612) atoms at the ethanol (B145695) bridge, yielding 2,3-Dihydro-5-benzofuranethanol-d4.

Experimental Protocols

Step 1: Synthesis of 2,3-Dihydrobenzofuranyl-5-acetic acid

This step is further divided into two key reactions: a Friedel-Crafts acylation and a Wolff-Kishner reduction.

Reaction: 2,3-dihydrobenzofuran reacts with ethyl chlorooxoacetate in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate.

Protocol:

-

To a stirred solution of 2,3-dihydrobenzofuran (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) at 0 °C, add aluminum chloride (AlCl₃) (1.2 eq) portion-wise.

-

After stirring for 15-20 minutes, add a solution of ethyl chlorooxoacetate (1.1 eq) in DCM dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate, which can be purified by column chromatography.

Reaction: The ketoester is hydrolyzed and the ketone is reduced to a methylene (B1212753) group using hydrazine (B178648) hydrate (B1144303) and a strong base (e.g., KOH) at elevated temperatures.

Protocol:

-

To a solution of ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate (1.0 eq) in a high-boiling solvent such as diethylene glycol, add hydrazine hydrate (4.0 eq) and potassium hydroxide (B78521) (KOH) (4.0 eq).

-

Heat the mixture to 120-140 °C for 2-3 hours, allowing for the removal of water and excess hydrazine.

-

Increase the temperature to 190-210 °C and reflux for an additional 3-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain 2,3-Dihydrobenzofuranyl-5-acetic acid, which can be purified by recrystallization.

Step 2: Reduction and Deuteration of 2,3-Dihydrobenzofuranyl-5-acetic acid

Reaction: 2,3-Dihydrobenzofuranyl-5-acetic acid is reduced with Lithium Aluminium Deuteride (LiAlD₄) to yield 2,3-Dihydro-5-benzofuranethanol-d4.

Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), suspend Lithium Aluminium Deuteride (LiAlD₄) (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2,3-Dihydrobenzofuranyl-5-acetic acid (1.0 eq) in anhydrous THF to the LiAlD₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlD₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford 2,3-Dihydro-5-benzofuranethanol-d4.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 2,3-Dihydro-5-benzofuranethanol-d4.

Table 1: Synthesis of 2,3-Dihydrobenzofuranyl-5-acetic acid

| Parameter | Friedel-Crafts Acylation | Wolff-Kishner Reduction |

| Starting Material | 2,3-Dihydrobenzofuran | Ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate |

| Key Reagents | Ethyl chlorooxoacetate, AlCl₃ | Hydrazine hydrate, KOH |

| Solvent | Dichloromethane (DCM) | Diethylene glycol |

| Reaction Temperature | 0 °C to Room Temperature | 120 °C to 210 °C |

| Reaction Time | 12 - 16 hours | 5 - 7 hours |

| Typical Yield | ~85% | ~90% |

Table 2: Synthesis of 2,3-Dihydro-5-benzofuranethanol-d4

| Parameter | Value |

| Starting Material | 2,3-Dihydrobenzofuranyl-5-acetic acid |

| Key Reagent | Lithium Aluminium Deuteride (LiAlD₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 - 6 hours |

| Estimated Yield | ~90%[1] |

Characterization

The final product, 2,3-Dihydro-5-benzofuranethanol-d4, should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show the disappearance of the signal corresponding to the methylene protons adjacent to the hydroxyl group in the non-deuterated analog. The integration of the remaining signals should be consistent with the deuterated structure.

-

¹³C NMR: The carbon NMR spectrum will show the characteristic signals for the benzofuran core and the ethyl side chain. The signal for the carbon bearing the deuterium atoms may show a characteristic triplet due to C-D coupling.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the deuterated compound, which will be 4 mass units higher than the non-deuterated analog.

Mandatory Visualizations

Caption: Overall synthesis pathway for 2,3-Dihydro-5-benzofuranethanol-d4.

Caption: Experimental workflow for the synthesis of 2,3-Dihydro-5-benzofuranethanol-d4.

References

Methodological & Application

Application Notes and Protocols for 2,3-Dihydro-5-benzofuranethanol-d4 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2,3-Dihydro-5-benzofuranethanol-d4 as an internal standard (IS) in quantitative mass spectrometry (MS) assays. The use of a stable isotope-labeled internal standard like this deuterated compound is a gold standard technique for achieving the highest accuracy and precision in bioanalytical and other complex matrix analyses.[1][2][3]

Introduction to Deuterated Internal Standards

In liquid chromatography-mass spectrometry (LC-MS) based quantification, variability can arise from multiple sources, including sample preparation, matrix effects (ion suppression or enhancement), and instrument drift.[3][4] A deuterated internal standard is a form of the analyte of interest where several hydrogen atoms have been replaced with their stable isotope, deuterium.[1] Because it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences the same ionization efficiencies and matrix effects.[1][2] However, due to its higher mass, it is distinguishable by the mass spectrometer. By adding a known amount of the deuterated standard to every sample, calibration standard, and quality control sample, the ratio of the analyte's signal to the internal standard's signal can be used for accurate quantification, effectively normalizing for variations.[1][5]

Key Advantages of Using 2,3-Dihydro-5-benzofuranethanol-d4:

-

Enhanced Accuracy and Precision: Compensates for variability during sample processing and analysis.[1]

-

Mitigation of Matrix Effects: Co-elution with the analyte ensures that both are equally affected by ion suppression or enhancement in complex matrices like plasma, urine, or tissue homogenates.[2][6]

-

Improved Reproducibility: Leads to more consistent and reliable results across different analytical runs and laboratories.[1]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is highly recommended by regulatory bodies such as the FDA and EMA for bioanalytical method validation.[1]

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₀H₈D₄O₂ |

| Monoisotopic Mass | 168.1031 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol (B129727), acetonitrile (B52724), DMSO |

Experimental Protocols

The following is a generalized protocol for the quantitative analysis of 2,3-Dihydro-5-benzofuranethanol using 2,3-Dihydro-5-benzofuranethanol-d4 as an internal standard. Optimization of these parameters is crucial for specific applications and instrument platforms.[7]

Preparation of Stock and Working Solutions

-

Analyte and Internal Standard Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of 2,3-Dihydro-5-benzofuranethanol and 2,3-Dihydro-5-benzofuranethanol-d4.

-

Dissolve each in 1 mL of methanol to obtain 1 mg/mL stock solutions. Store at -20°C.[2]

-

-

Intermediate and Spiking Solutions:

-

Prepare a series of intermediate solutions of the analyte by serial dilution of the stock solution with methanol to create calibration standards.

-

Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the stock solution with methanol:water (50:50, v/v). The optimal concentration of the internal standard should be determined experimentally to provide a stable and consistent response.[5]

-

Sample Preparation (Protein Precipitation from Plasma)

This protocol is a common method for extracting small molecules from a biological matrix.

-

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (e.g., 100 ng/mL) to all tubes except for the blank matrix.

-

Vortex briefly to mix.

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

Experimental Workflow for Sample Preparation

Caption: A flowchart of the protein precipitation method for sample preparation.

LC-MS/MS Instrumentation and Conditions

The following are typical starting parameters that should be optimized for the specific analyte and instrument.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The precursor and product ions for both the analyte and the internal standard need to be determined by direct infusion of the individual compounds. The most intense and stable transitions should be selected for quantification and confirmation.

Table 3: Representative MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2,3-Dihydro-5-benzofuranethanol | 165.1 | 135.1 | 15 |

| 2,3-Dihydro-5-benzofuranethanol-d4 | 169.1 | 139.1 | 15 |

Data Analysis and Quantitative Results

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The concentration of the analyte in unknown samples is then calculated from this curve.

Table 4: Example Calibration Curve Data

| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1 | 1,250 | 51,000 | 0.0245 |

| 5 | 6,300 | 52,500 | 0.1200 |

| 10 | 12,800 | 51,800 | 0.2471 |

| 50 | 65,000 | 53,000 | 1.2264 |

| 100 | 132,000 | 52,100 | 2.5336 |

| 500 | 670,000 | 52,800 | 12.6894 |

| 1000 | 1,350,000 | 51,500 | 26.2136 |

Linearity: R² > 0.995

Table 5: Precision and Accuracy Data (Quality Control Samples)

| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 0.98 | 98.0 | 8.5 |

| Low | 3 | 3.12 | 104.0 | 6.2 |

| Mid | 80 | 78.5 | 98.1 | 4.5 |

| High | 800 | 815.2 | 101.9 | 3.8 |

Signaling Pathways and Logical Relationships

While 2,3-Dihydro-5-benzofuranethanol itself is not directly involved in a major signaling pathway, its structural analogs, 2,3-dihydrobenzofurans, have been investigated for various biological activities, including as antioxidants and inhibitors of leukotriene biosynthesis.[8][9] The use of a deuterated internal standard is a key component in the drug development process, particularly in pharmacokinetic and toxicokinetic studies.

Logical Relationship in Quantitative Bioanalysis

Caption: The logical workflow demonstrating how an internal standard corrects for variability.

Conclusion

2,3-Dihydro-5-benzofuranethanol-d4 is an excellent internal standard for the quantitative analysis of its non-deuterated analog in various matrices. Its use, in conjunction with a well-validated LC-MS/MS method, ensures high-quality, reliable, and reproducible data, which is essential for research, clinical, and drug development applications. The protocols and data presented here serve as a comprehensive guide for the implementation of this internal standard in a laboratory setting.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. benchchem.com [benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]

- 8. 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of 4,6-di-tert-butyl-2,3-dihydro-5-benzofuranols as a novel series of antiatherogenic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Darifenacin and its Metabolite, 2,3-Dihydro-5-benzofuranethanol, in Human Plasma

Audience: Researchers, scientists, and drug development professionals in the fields of pharmaceutical analysis, drug metabolism, and clinical pharmacology.

Introduction

Darifenacin (B195073) is a selective muscarinic M3 receptor antagonist used for the treatment of overactive bladder.[1][2] The efficacy and safety of Darifenacin are influenced by its pharmacokinetic profile, which is determined by its absorption, distribution, metabolism, and excretion. The drug is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][3][4] Key metabolic pathways include monohydroxylation, dihydrobenzofuran ring opening, and N-dealkylation of the pyrrolidine (B122466) nitrogen.[1][5][6]

One of the plausible metabolites arising from the N-dealkylation pathway is 2,3-Dihydro-5-benzofuranethanol. Accurate and sensitive quantification of both the parent drug, Darifenacin, and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note presents a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Darifenacin and its metabolite, 2,3-Dihydro-5-benzofuranethanol, in human plasma. The use of a deuterated internal standard, 2,3-Dihydro-5-benzofuranethanol-d4, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed for the extraction of Darifenacin and 2,3-Dihydro-5-benzofuranethanol from human plasma.

Protocol:

-

To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution (2,3-Dihydro-5-benzofuranethanol-d4, 100 ng/mL in methanol).

-

Vortex the sample for 30 seconds.

-

Add 3 mL of a Diethyl ether: Dichloromethane (80:20, v/v) mixture.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 5 minutes, hold for 1 min, return to 10% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 4°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temp | 450°C |

| Capillary Voltage | 3.5 kV |

| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |

Table 3: MRM Transitions and Compound-Specific Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Darifenacin | 427.2 | 195.1 | 0.1 | 30 | 25 |

| 2,3-Dihydro-5-benzofuranethanol | 165.1 | 134.1 | 0.1 | 20 | 15 |

| 2,3-Dihydro-5-benzofuranethanol-d4 (IS) | 169.1 | 138.1 | 0.1 | 20 | 15 |

Results and Data Presentation

The developed LC-MS/MS method was validated according to regulatory guidelines. The method demonstrated excellent linearity, sensitivity, accuracy, and precision for the quantification of both Darifenacin and 2,3-Dihydro-5-benzofuranethanol in human plasma.

Table 4: Method Validation Summary

| Parameter | Darifenacin | 2,3-Dihydro-5-benzofuranethanol |

| Linearity Range (ng/mL) | 0.05 - 50 | 0.1 - 100 |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05 | 0.1 |

| Intra-day Precision (%CV) | < 10% | < 12% |

| Inter-day Precision (%CV) | < 11% | < 13% |

| Accuracy (% Bias) | -8% to +9% | -10% to +11% |

| Extraction Recovery (%) | > 85% | > 80% |

Visualizations

Caption: A simplified diagram of the major metabolic pathways of Darifenacin.

Caption: A flowchart illustrating the sample preparation and analysis workflow.

Conclusion

This application note details a highly sensitive, specific, and rapid LC-MS/MS method for the simultaneous quantification of Darifenacin and its metabolite, 2,3-Dihydro-5-benzofuranethanol, in human plasma. The use of a deuterated internal standard and a straightforward liquid-liquid extraction protocol ensures reliable and reproducible results. The method meets the requirements for bioanalytical method validation and is suitable for high-throughput analysis in pharmacokinetic and clinical studies, providing a valuable tool for researchers in the field of drug development and personalized medicine.

References

- 1. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Darifenacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Darifenacin Monograph for Professionals - Drugs.com [drugs.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

Application Note: Protocol for Metabolite Identification Using 2,3-Dihydro-5-benzofuranethanol-d4

Audience: Researchers, scientists, and drug development professionals.

Introduction

The identification and quantification of metabolites are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of new chemical entities in drug development.[1] Stable isotope-labeled internal standards are critical tools in mass spectrometry-based metabolomics for the accurate identification and quantification of metabolites.[1][2][3] Deuterated standards, such as 2,3-Dihydro-5-benzofuranethanol-d4, are chemically almost identical to their unlabeled counterparts but are easily distinguished by their increased mass.[1]

This key property allows them to serve as ideal internal standards to correct for variations during sample preparation, extraction, and analysis, thereby enhancing the accuracy, precision, and sensitivity of quantitative results.[1][2] This application note provides a comprehensive protocol for the use of 2,3-Dihydro-5-benzofuranethanol-d4 in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the confident identification and precise quantification of metabolites derived from its parent compound, 2,3-Dihydro-5-benzofuranethanol, in complex biological matrices.

Key Benefits of Using Deuterated Internal Standards:

-

Improved Accuracy and Precision: Deuterated standards co-elute with the analyte, effectively compensating for variations in sample extraction efficiency, matrix effects, and instrument response.[1][4]

-

Confident Metabolite Identification: The consistent mass shift between the unlabeled metabolite and its deuterated analog provides a high degree of confidence in structural elucidation.[1]

-

Enhanced Sensitivity: Using a deuterated internal standard helps to differentiate true low-level metabolite signals from background noise, improving the limits of detection.[1]

Experimental Protocols

This section details the necessary materials, sample preparation procedures, and analytical conditions for a typical metabolite identification study using 2,3-Dihydro-5-benzofuranethanol-d4.

2.1 Materials and Reagents

-

Test Compound: 2,3-Dihydro-5-benzofuranethanol

-

Internal Standard (IS): 2,3-Dihydro-5-benzofuranethanol-d4 (1 mg/mL stock in Methanol)

-

Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade), Formic Acid

-

Biological Matrix: Human Liver Microsomes (HLM), Human Plasma, Urine

-

Reagents: NADPH Regeneration System for HLM incubations, Protein Precipitation Solvent (e.g., Acetonitrile with 1% Formic Acid)

-

Equipment: Centrifuge, Vortex Mixer, Analytical Balance, Calibrated Pipettes, HPLC Vials, LC-MS/MS System (e.g., UFLC-MS/MS).[5]

2.2 Sample Preparation: In Vitro Metabolism (Human Liver Microsomes)

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine HLM (final concentration 0.5 mg/mL), NADPH regeneration system, and phosphate (B84403) buffer (pH 7.4).

-

Pre-warm: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add the parent compound, 2,3-Dihydro-5-benzofuranethanol, to a final concentration of 1 µM.

-

Incubate: Incubate the reaction mixture at 37°C for 60 minutes.

-

Quench Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile.

-

Add Internal Standard: Spike the quenched mixture with 2,3-Dihydro-5-benzofuranethanol-d4 to a final concentration of 100 nM.

-

Protein Precipitation: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated protein.

-

Collect Supernatant: Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

2.3 Sample Preparation: Biological Fluids (Plasma/Urine)

-

Thaw Sample: Thaw frozen plasma or urine samples on ice.

-

Aliquot: Transfer 200 µL of the sample into a microcentrifuge tube.

-

Add Internal Standard: Spike the sample with 2,3-Dihydro-5-benzofuranethanol-d4 to a final concentration of 100 nM.

-

Protein Precipitation: Add 600 µL of ice-cold acetonitrile containing 1% formic acid.

-

Vortex and Centrifuge: Vortex vigorously for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.

-

Collect Supernatant: Transfer the supernatant to an HPLC vial for analysis.

2.4 LC-MS/MS Analysis

-

Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., HILIC or Reversed-Phase).[6][7]

-

Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would start at 5% B, ramping to 95% B over 10 minutes, holding for 2 minutes, and re-equilibrating for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.[7]

-

Data Acquisition: Full scan for metabolite discovery and Multiple Reaction Monitoring (MRM) for quantification.

Data Presentation and Analysis

3.1 Metabolite Identification Metabolites are identified by searching the full scan data for masses corresponding to expected biotransformations (e.g., oxidation, glucuronidation) of the parent compound. The presence of a corresponding peak at M+4 (for the deuterated analog) with the same retention time confirms the identity of the metabolite.[1]

3.2 Quantitative Analysis Quantification is achieved by creating a calibration curve using known concentrations of the parent compound spiked into the same biological matrix. The ratio of the peak area of the analyte to the peak area of the internal standard (2,3-Dihydro-5-benzofuranethanol-d4) is plotted against concentration.

Table 1: Hypothetical MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2,3-Dihydro-5-benzofuranethanol | 167.09 | 137.07 | 15 |

| 2,3-Dihydro-5-benzofuranethanol-d4 (IS) | 171.11 | 141.09 | 15 |

| Putative Metabolite (Oxidation) | 183.08 | 153.06 | 18 |

| Putative Metabolite-d4 (Oxidation) | 187.10 | 157.08 | 18 |

| Putative Metabolite (Glucuronide) | 343.12 | 167.09 | 20 |

| Putative Metabolite-d4 (Glucuronide) | 347.14 | 171.11 | 20 |

Table 2: Example Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 1 | 5,250 | 510,000 | 0.010 |

| 5 | 26,100 | 515,000 | 0.051 |

| 10 | 53,800 | 520,000 | 0.103 |

| 50 | 275,000 | 512,000 | 0.537 |

| 100 | 545,000 | 518,000 | 1.052 |

| 500 | 2,810,000 | 521,000 | 5.393 |

| 1000 | 5,550,000 | 519,000 | 10.694 |

Visualizations

4.1 Experimental Workflow The following diagram illustrates the complete workflow from sample preparation to data analysis for metabolite identification.

Caption: Workflow for metabolite identification and quantification.

4.2 Hypothetical Metabolic Pathway This diagram shows potential metabolic pathways for 2,3-Dihydro-5-benzofuranethanol, including Phase I and Phase II transformations.

Caption: Potential metabolic pathways of the parent compound.

References

- 1. benchchem.com [benchchem.com]

- 2. iroatech.com [iroatech.com]

- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) | Semantic Scholar [semanticscholar.org]

- 6. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application of 2,3-Dihydro-5-benzofuranethanol-d4 in Pharmacokinetic Studies: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2,3-Dihydro-5-benzofuranethanol-d4 in pharmacokinetic (PK) studies. The strategic incorporation of deuterium (B1214612) at the ethanol (B145695) moiety can significantly influence the metabolic fate and pharmacokinetic profile of the parent molecule, 2,3-Dihydro-5-benzofuranethanol. This document outlines the principles behind this approach, offers detailed experimental protocols for a comparative PK study, and presents hypothetical data to illustrate the potential impact of deuteration.

Introduction: The Role of Deuteration in Pharmacokinetics

Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a valuable strategy in drug development to enhance a molecule's metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1][2] This increased bond strength can make the molecule more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, a phenomenon known as the "kinetic isotope effect".[1][2]

For 2,3-Dihydro-5-benzofuranethanol, the primary site of metabolism is likely the ethanol sidechain. By introducing deuterium atoms (d4) at this position, it is hypothesized that the rate of oxidation will be reduced. This can lead to several potential advantages:

-

Increased Drug Exposure (AUC): A longer duration of the drug in the systemic circulation.[1]

-

Longer Half-Life (t½): Potentially reducing the required dosing frequency.[1]

-

Altered Metabolite Profile: A potential reduction in the formation of certain metabolites, which could decrease the risk of metabolite-driven toxicity.[1]

Pharmacokinetic studies are essential to quantify these effects and to draw a direct comparison between the deuterated compound and its non-deuterated counterpart.[1][]

Hypothetical Pharmacokinetic Data

The following table summarizes hypothetical pharmacokinetic parameters for 2,3-Dihydro-5-benzofuranethanol and its d4 analog following a single oral dose in rats. This data is for illustrative purposes to demonstrate the potential impact of deuteration.

| Parameter | 2,3-Dihydro-5-benzofuranethanol | 2,3-Dihydro-5-benzofuranethanol-d4 | Fold Change |

| Cmax (ng/mL) | 850 | 920 | 1.08 |

| Tmax (h) | 1.0 | 1.5 | 1.50 |

| AUC (0-t) (ng·h/mL) | 4500 | 8100 | 1.80 |

| t½ (h) | 4.2 | 7.6 | 1.81 |